molecular formula C10H13N3O B13190746 2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one

2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one

Cat. No.: B13190746
M. Wt: 191.23 g/mol
InChI Key: OEHJFNIGMVZRKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one is a chemical scaffold of significant interest in medicinal chemistry and oncology research. Its core structure, pyrrolo[2,3-d]pyrimidine, is a well-established adenine bioisostere that can mimic ATP, allowing it to act as a versatile warhead for designing kinase inhibitors . This scaffold has been successfully utilized in the development of inhibitors targeting a wide range of kinases implicated in cancer, such as RET, CSF1R, EGFR, Her2, and VEGFR2 . Researchers are exploring this and related compounds for their potential as multi-targeted kinase inhibitors, which can simultaneously disrupt multiple signaling pathways crucial for cancer cell proliferation and survival . The cyclobutyl substituent at the 2-position is a key synthetic handle for medicinal chemistry optimization, enabling fine-tuning of the compound's steric and electronic properties to enhance potency and selectivity against specific therapeutic targets. Furthermore, recent research on pyrrolo[2,3-d]pyrimidin-4-one derivatives has demonstrated their potential in novel therapeutic avenues beyond kinase inhibition, such as potent inhibition of the deubiquitinating enzyme USP7, which plays a critical role in regulating tumor suppressor pathways . This compound is provided for research purposes to support the discovery and development of new therapeutic agents.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

2-cyclobutyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C10H13N3O/c14-10-7-4-11-5-8(7)12-9(13-10)6-2-1-3-6/h6,11H,1-5H2,(H,12,13,14)

InChI Key

OEHJFNIGMVZRKE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC3=C(CNC3)C(=O)N2

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Route

The following steps summarize a typical synthetic route adapted from multiple studies on related pyrrolo[3,4-d]pyrimidine derivatives:

Step Reaction Reagents/Conditions Outcome
1 Formation of Boc-protected pyrrolidine 1,4-Dichlorobut-2-ene + tert-butyl carbamate Boc-pyrrolidine intermediate
2 Dihydroxylation of Boc-pyrrolidine Osmium tetroxide, N-methylmorpholine-N-oxide, THF/H2O, RT, 3-5 h Dihydroxylated pyrrolidine (diol)
3 Mesylation of diol Methanesulfonyl chloride, triethylamine, DCM, RT, 30-60 min Bis-mesylated pyrrolidine
4 Diazidation (S_N2 substitution) Sodium azide, DMF, 90 °C, 24 h Diazide pyrrolidine
5 Reduction of diazide Pd(OH)2/C, H2, MeOH, RT, 4 h Diaminopyrrolidine
6 Cyclization to dihydropyrroloimidazole core Aryl imidate + diamino-N-Boc pyrrolidine, Swern oxidation 2,5-Dihydropyrroloimidazole core
7 Nucleophilic aromatic substitution (S_NAr) 4-Chloro-2-methylthio-pyrimidine + core, microwave irradiation Pyrrolo[3,4-d]pyrimidine intermediate
8 Oxidation of methyl sulfide to sulfone Potassium peroxymonosulfate (Oxone) Methyl sulfone derivative
9 Substitution with amide-coupled amine Amide amine, S_NAr reaction Final substituted pyrrolo[3,4-d]pyrimidine derivatives
10 Boc deprotection and further functionalization HCl, phenylcarbamate treatment Target compound

Note: This synthetic sequence is adapted from the detailed methodology reported by researchers synthesizing pyrrolo[3,4-d]pyrimidine derivatives with various substituents, including cyclobutyl groups.

Key Reaction Details and Yields

  • Dihydroxylation using osmium tetroxide is performed in a biphasic THF/water system with N-methylmorpholine-N-oxide as a co-oxidant, yielding the diol intermediate in approximately 59% yield after purification.
  • Mesylation of the diol proceeds efficiently with methanesulfonyl chloride and triethylamine in dichloromethane, yielding the bis-mesylate intermediate in about 90% yield.
  • Diazidation by nucleophilic substitution with sodium azide in DMF at elevated temperature (90 °C) for 24 hours provides the diazide intermediate with yields around 79%.
  • Catalytic hydrogenation of the diazide to the diamine is achieved using palladium hydroxide on carbon under hydrogen atmosphere in methanol, giving near quantitative yields (98%).
  • Swern oxidation enables the formation of the dihydropyrroloimidazole core, a critical ring system precursor.
  • Microwave-assisted S_NAr reactions facilitate efficient coupling of the pyrimidine ring with the pyrroloimidazole core, enhancing reaction rates and yields.
  • Oxidation of methyl sulfide to sulfone is accomplished using potassium peroxymonosulfate (Oxone), a mild and selective oxidant.
  • Final amide coupling and deprotection steps yield the target pyrrolo[3,4-d]pyrimidin-4-one derivatives ready for biological evaluation.

Representative Data Table of Intermediates and Yields

Intermediate Compound Description Reaction Step Yield (%) Notes
Boc-pyrrolidine Protected pyrrolidine ring Step 1 Not specified Starting intermediate
Dihydroxylated pyrrolidine (diol) Addition of two hydroxyl groups Step 2 59 Yellow oil, purified by column chromatography
Bis-mesylated pyrrolidine Activated leaving groups for substitution Step 3 90 White solid
Diazidopyrrolidine Azide substitution product Step 4 79 Yellow oil
Diaminopyrrolidine Reduced diazide to diamine Step 5 98 Yellow oil
Dihydropyrroloimidazole core Cyclized heterocycle Step 6 Not specified Key ring system
Pyrrolo[3,4-d]pyrimidine intermediate After S_NAr reaction Step 7 Not specified Microwave-assisted
Methyl sulfone derivative Oxidized intermediate Step 8 Not specified Oxone oxidation
Final substituted pyrrolo[3,4-d]pyrimidin-4-one Target compound Step 9-10 Not specified After amide coupling and deprotection

Research Findings and Notes on Preparation

  • The use of microwave irradiation in nucleophilic aromatic substitution steps significantly improves reaction times and product yields compared to conventional heating.
  • The Swern oxidation step is critical for forming the dihydropyrroloimidazole core with high selectivity and minimal side reactions.
  • The oxidation of methyl sulfide to sulfone using potassium peroxymonosulfate is a mild, environmentally friendly alternative to harsher oxidants, preserving sensitive functional groups.
  • The synthetic route is modular, allowing for substitution at various positions on the pyrrolo[3,4-d]pyrimidine scaffold, which is useful for generating analog libraries for biological screening.
  • The cyclobutyl substituent is introduced early in the synthesis, typically via cyclobutylamine derivatives, ensuring incorporation into the final heterocyclic framework.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites and preventing substrate access . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties/Activities
2-Cyclobutyl-pyrrolo[3,4-d]pyrimidin-4-one Pyrrolo[3,4-d]pyrimidin-4-one Cyclobutyl at position 2 189.21 Unknown (structural analog data inferred)
Allopurinol Pyrazolo[3,4-d]pyrimidin-4-one None (unsubstituted core) 136.11 Xanthine oxidase inhibitor; treats gout
Compound 10e Pyrazolo[3,4-d]pyrimidin-4-one 3,6-dimethyl; 4-nitrobenzylideneamino ~350 (estimated) IC₅₀ = 11 µM (MCF-7 breast cancer cells)
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Pyrrolo[3,4-d]pyrimidine Saturated 5,6,7-positions 188.23 Base structure; no biological data reported
2-Cyclopropyl-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride Pyrrolo[3,4-d]pyrimidin-4-ol Cyclopropyl at position 2; dihydrochloride salt N/A Enhanced solubility due to salt form

Key Observations :

  • Core Modifications: Pyrazolo[3,4-d]pyrimidin-4-one derivatives (e.g., Allopurinol and Compound 10e ) exhibit proven bioactivity, whereas pyrrolo[3,4-d]pyrimidin-4-one analogs remain understudied.
  • Functional Groups: The ketone (4-one) in the target compound may enhance hydrogen-bonding interactions with biological targets compared to non-ketone analogs like 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine .
Antitumor Activity
  • Compound 10e (pyrazolo[3,4-d]pyrimidin-4-one derivative) demonstrated potent antitumor activity against MCF-7 cells (IC₅₀ = 11 µM), attributed to the nitrobenzylideneamino group, which enhances electron-withdrawing effects and intercalation into DNA .
  • Structural Inference for Target Compound : The cyclobutyl group in the target compound may similarly modulate electron density and steric interactions, but its efficacy requires empirical validation.
Enzyme Inhibition
  • Allopurinol, a pyrazolo[3,4-d]pyrimidin-4-one, inhibits xanthine oxidase, a key enzyme in uric acid production .
  • CK2 Inhibitors: Pyrazolo-pyrimidinone derivatives with methyl or bromo substituents (e.g., 1-methyl-7H-pyrazolo[3,4-d]pyrimidin-4-one ) were synthesized as CK2 kinase inhibitors, suggesting that substituent positioning critically affects enzyme binding.

Biological Activity

2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one (CAS Number: 1597790-95-8) is a pyrrolopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound has been investigated for its efficacy against various biological targets, including kinases and pathogens.

Chemical Structure and Properties

The molecular formula of 2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one is C10_{10}H13_{13}N3_3O. Its structure includes a cyclobutyl group attached to a pyrrolopyrimidine core, which contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one against Mycobacterium tuberculosis. In a high-throughput screening of a chemical library, this compound exhibited significant activity with a minimum inhibitory concentration (MIC) of approximately 6.9 µM against M. tuberculosis strains .

Kinase Inhibition

The compound has also been evaluated for its inhibitory effects on various kinases. A study indicated that modifications to the pyrrolopyrimidine structure could enhance kinase selectivity and potency. For instance, the introduction of different substituents on the cyclobutyl group altered the inhibitory activity significantly . The compound's potential as a JNK inhibitor was noted with an IC50_{50} value in the low nanomolar range (e.g., 2.69 nM for certain analogs), indicating strong selectivity against specific kinases involved in cellular signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of 2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one can be influenced by various structural modifications. The following table summarizes key findings from SAR studies:

Modification Effect on Activity Reference
Cyclobutyl substitutionIncreased potency against M. tuberculosis
Variations in N-substituentsEnhanced selectivity for JNK inhibition
Alterations in ring structureSignificant changes in kinase inhibition profiles

Case Studies

  • Inhibition of JNK Kinases : In a targeted study on JNK inhibitors, compounds similar to 2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one were synthesized and tested. The results demonstrated that specific modifications led to improved selectivity and potency against JNK3 compared to other kinases .
  • Antitubercular Activity : The compound was part of a screening program aimed at identifying new antitubercular agents. The results indicated that it had promising activity against drug-resistant strains of M. tuberculosis and suggested further development as a potential therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.